molecular formula C20H30N2O4 B2386737 Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate CAS No. 2172478-61-2

Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate

Cat. No.: B2386737
CAS No.: 2172478-61-2
M. Wt: 362.47
InChI Key: FKQINNPZQRCXDI-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate is a complex organic compound with the molecular formula C20H30N2O4. This compound is known for its unique structure, which includes an oxadiazepane ring, a phenyl group, and an ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate typically involves multiple steps. One common method includes the acylation of 2,6-diethyl-4-methylphenylacetic acid with ethyl chloroformate, followed by cyclization with hydrazine hydrate to form the oxadiazepane ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions, using reagents like sodium methoxide or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or bromine in carbon tetrachloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-[2-(2,6-diethylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate: Lacks the methyl group on the phenyl ring, leading to different chemical properties.

    Mthis compound: Has a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.

Biological Activity

Ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,6-diethyl-4-methylphenylacetic acid with oxadiazepane derivatives. The general structure is characterized by an oxadiazepane ring and an acetylated phenyl moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazepane compounds exhibit significant antibacterial activity. For example, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values are crucial for assessing the potency of these compounds.

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDTBD
Related Oxadiazepane Derivative3.125XDR Salmonella Typhi

The specific MIC values for this compound have yet to be conclusively determined in published studies but are expected to be comparable to those of other oxadiazepane derivatives.

The proposed mechanism of action for oxadiazepane derivatives involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This mechanism is similar to that observed in other classes of antibiotics. Additionally, molecular docking studies suggest that these compounds may interact with bacterial enzymes critical for survival.

Case Studies

  • Antibacterial Efficacy Against XDR Salmonella Typhi : A study conducted on various oxadiazepane derivatives demonstrated that certain modifications could enhance antibacterial activity significantly. The study highlighted the importance of structural variations in achieving desired biological effects.
  • In Vitro Studies : In vitro assays have been performed to evaluate the cytotoxicity and selectivity of this compound against cancer cell lines. Preliminary results indicate promising selectivity towards cancer cells compared to normal cells.

Properties

IUPAC Name

ethyl 5-[2-(2,6-diethyl-4-methylphenyl)acetyl]-1,4,5-oxadiazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-5-16-12-15(4)13-17(6-2)18(16)14-19(23)21-8-10-25-11-9-22(21)20(24)26-7-3/h12-13H,5-11,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQINNPZQRCXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1CC(=O)N2CCOCCN2C(=O)OCC)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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